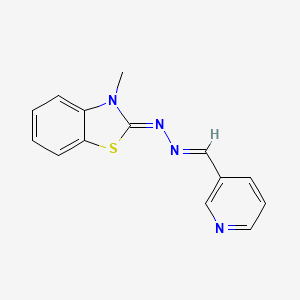

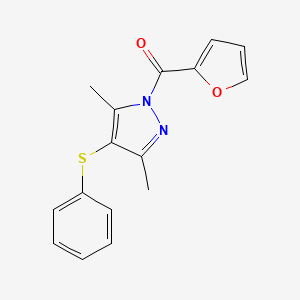

![molecular formula C14H10ClF3N2O B5537512 N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea is a chemical compound synthesized from specific reactants through a series of chemical reactions. It has been studied for its various properties and potential applications.

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea involves reactions starting with 4-chloro-3-trifluoromethylaniline and triphosgene, yielding intermediates that are further reacted to form the final product (Liu He-qin, 2010). Another synthesis approach involves similar reactants but focuses on producing a key intermediate of the antitumor agent sorafenib (Yan Feng-mei & Liu He-qin, 2009).

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea has been characterized using various spectroscopic methods. These include 1H NMR, IR, and elemental analysis, providing detailed insights into the compound's molecular configuration (Liu He-qin, 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming different derivatives and products. These reactions and their products have been studied for their potential biological activities, such as plant growth regulation (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Physical Properties Analysis

The physical properties of N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea, such as solubility, melting point, and stability, can be inferred from its molecular structure. However, specific studies focusing on these properties are not available in the current search.

Chemical Properties Analysis

The chemical properties, like reactivity and interaction with other compounds, are closely related to its molecular structure and synthesis pathways. The compound's reactivity has been explored in the context of its use as an intermediate in pharmaceutical synthesis (Yan Feng-mei & Liu He-qin, 2009).

科学的研究の応用

Ureas in Drug Design

Ureas play a critical role in drug design due to their unique hydrogen-binding capabilities, which are crucial for making drug-target interactions. They are incorporated into small molecules displaying a broad range of bioactivities, highlighting their significance in the modulation of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules (A. Jagtap et al., 2017).

Urease Inhibitors in Medical Applications

Research on urease inhibitors has shown promise for treating gastric and urinary tract infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. These inhibitors are critical for developing treatments that target the enzymatic breakdown of urea, which is a factor in these infections (Paulina Kosikowska & Łukasz Berlicki, 2011).

Urea Biosensors

Advancements in biosensors for detecting urea concentration are crucial for diagnosing and monitoring various health conditions. Urea biosensors, which utilize enzyme urease for detecting urea levels, have significant applications in medical diagnostics, highlighting the importance of urea and its derivatives in developing sensitive and specific diagnostic tools (S. Botewad et al., 2021).

Urea as a Hydrogen Carrier

Exploring urea as a hydrogen carrier for fuel cells presents an innovative approach to sustainable energy supply. The research into urea's potential in this area reflects the broader applicability of urea derivatives in energy and environmental solutions, providing a foundation for investigating N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea in similar contexts (A. Rollinson et al., 2011).

Environmental Impact of Urea-based Herbicides

The environmental impacts of urea-based herbicides, including their toxicity to aquatic organisms and potential for creating resistant strains of bacteria, underscore the importance of studying urea derivatives for their environmental safety and efficacy in agricultural applications (V. Marlatt & C. Martyniuk, 2017).

特性

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O/c15-9-5-7-10(8-6-9)19-13(21)20-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSODQNWHZOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

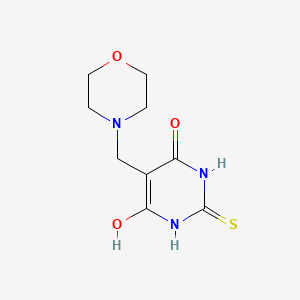

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

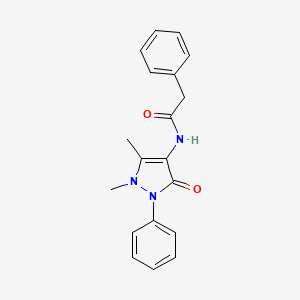

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

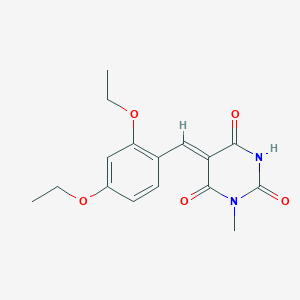

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)